Isobucaine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobucaine hydrochloride involves a reductive amination reaction between aminomethyl propanol and isobutanal . This reaction produces N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine. The subsequent acylation of this amine with benzoyl chloride initially forms an amide, which undergoes an N to O acyl migration under acidic conditions to yield isobucaine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Isobucaine hydrochloride primarily undergoes substitution reactions due to the presence of the benzoate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bond .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include benzoyl chloride for acylation and various acids or bases for hydrolysis. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include its hydrolyzed derivatives, such as benzoic acid and the corresponding amine .
Scientific Research Applications
Isobucaine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of ester hydrolysis and substitution reactions.
Biology: Researchers use it to study the effects of local anesthetics on nerve cells and pain pathways.
Medicine: It is employed in clinical settings for local anesthesia during minor surgical procedures.
Mechanism of Action
Isobucaine hydrochloride exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in the numbing of the targeted area, providing effective local anesthesia . The molecular targets include voltage-gated sodium channels, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to isobucaine hydrochloride.
Procaine: An older local anesthetic with a shorter duration of action and different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance between efficacy and duration of action. Its synthesis and reaction conditions also differ from those of other local anesthetics, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
3562-15-0 |
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Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13;/h5-9,12,16H,10-11H2,1-4H3;1H |
InChI Key |
HVBPUDDMBXSIGP-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isobucaine hydrochloride; Isobucaine HCl; Isobucaine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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